ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate
Description
Ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 5,6-Dimethyl groups: Contribute to steric effects and modulate electronic properties.
- 4-Oxo group: Stabilizes the dihydrothienopyrimidinone ring system.
- Ethyl thioacetate moiety: Provides a reactive site for further functionalization or metabolic processing.
Properties
IUPAC Name |
ethyl 2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-5-7-17-14(19)12-9(3)10(4)22-13(12)16-15(17)21-8-11(18)20-6-2/h5H,1,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRCMTHCUBUQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antifungal and anticancer activities, as well as its synthesis and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound is characterized by a thieno[2,3-d]pyrimidine core with an allyl substituent and a thioacetate group. The synthesis typically involves multi-step reactions starting from readily available pyrimidine derivatives. The structural formula can be represented as follows:
1. Antifungal Activity
Research indicates that compounds with similar structures exhibit significant antifungal properties. This compound has been tested against various phytopathogenic fungi.
| Fungal Strain | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| Fusarium oxysporum | 20 | 15 |
| Botrytis cinerea | 18 | 22 |
| Rhizoctonia solani | 25 | 10 |
These results suggest that the compound could be effective in agricultural applications as a fungicide .
2. Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Apoptosis induction |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |
| A549 (lung cancer) | 10.0 | Inhibition of proliferation |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, revealing increased annexin V staining in treated cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Key Features Influencing Activity:
- Allyl Group: Enhances lipophilicity and facilitates cell membrane penetration.
- Thieno[2,3-d]pyrimidine Core: Essential for interaction with biological targets.
- Thioacetate Moiety: Contributes to the overall reactivity and bioavailability.
This information underscores the importance of these functional groups in optimizing the compound's efficacy against fungal and cancerous cells .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Agricultural Application: A field study demonstrated that this compound significantly reduced fungal infections in crops compared to untreated controls.
- Cancer Treatment Research: A collaborative study involving multiple institutions showed promising results in preclinical models of breast cancer, indicating that this compound could be a candidate for further development in cancer therapeutics.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that thienopyrimidine derivatives, such as ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate, exhibit significant antimicrobial properties. These compounds have been evaluated for their efficacy against various bacterial strains and fungi. The thieno[2,3-d]pyrimidine core is known for its ability to inhibit key enzymes involved in microbial metabolism, making it a candidate for developing new antibiotics or antifungal agents.
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cells. Preliminary studies have shown that derivatives of thienopyrimidine can induce apoptosis in cancer cell lines, leading to further investigation into their mechanisms of action and therapeutic potential. The ability to modify the side chains (such as the allyl group) allows for the optimization of these compounds for enhanced efficacy and reduced toxicity.
Agricultural Applications
Pesticidal Activity
this compound has been explored for its potential as a pesticide. Its sulfur-containing structure is reminiscent of many effective agrochemicals that target pests through disruption of metabolic pathways. Studies have demonstrated that compounds with similar structures can act as effective fungicides and insecticides, providing a foundation for further development in crop protection.
Synthesis and Derivatives
The synthesis of this compound involves multiple steps that allow for the introduction of various functional groups. This flexibility in synthesis is crucial for tailoring the compound's properties for specific applications:
| Synthesis Step | Description |
|---|---|
| Step 1: Formation of Thienopyrimidine Core | Synthesis begins with the formation of the thienopyrimidine core through cyclization reactions involving appropriate precursors. |
| Step 2: Allylation | The introduction of the allyl group enhances biological activity by increasing lipophilicity and enabling better cellular uptake. |
| Step 3: Esterification | The final step involves esterification with acetic acid derivatives to yield ethyl acetate form, which enhances solubility and bioavailability. |
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers tested various thienopyrimidine derivatives against Staphylococcus aureus and Candida albicans. This compound showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with formulations containing this compound demonstrated a marked reduction in pest populations compared to untreated controls. These results suggest its viability as an eco-friendly alternative to traditional pesticides.
Comparison with Similar Compounds
Structural Analogues
The following table compares structural and synthetic features of ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate with related compounds:
Key Observations :
- Ester Group Impact : Ethyl esters (as in the target compound) generally exhibit improved metabolic stability compared to methyl esters (e.g., compound from ) due to slower hydrolysis .
- Substituent Flexibility : Allyl groups (target compound) enhance binding pocket adaptability versus rigid furan or mesityl groups (CRCM5484 and ), which may limit target selectivity .
- Biological Activity : The N-mesityl derivative () shows higher molecular weight and predicted kinase affinity, suggesting that bulky substituents improve target engagement but may reduce solubility .
Physicochemical Properties
- LogP : Estimated LogP values (via ChemDraw):
- Target compound: ~3.2 (moderate lipophilicity due to allyl and ethyl groups).
- Methyl ester analogue: ~2.8 (reduced lipophilicity from shorter ester chain).
- N-Mesityl derivative: ~4.5 (high lipophilicity from aromatic substituents).
- Solubility: Ethyl esters generally exhibit better aqueous solubility than methyl esters in polar solvents (e.g., DMSO or ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
